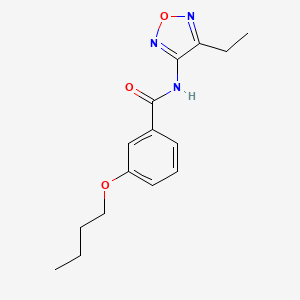![molecular formula C21H19ClN4O3S B11381036 1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381036.png)
1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylcarbamoyl group, and a tetrahydrobenzothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 3-chlorophenyl intermediate. This can be achieved through the chlorination of a suitable phenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the Tetrahydrobenzothiophene Moiety: The next step involves the construction of the tetrahydrobenzothiophene ring. This can be accomplished through a cyclization reaction, often using sulfur-containing reagents and catalysts.
Coupling Reactions: The chlorophenyl and tetrahydrobenzothiophene intermediates are then coupled together using a suitable coupling agent, such as a palladium catalyst, to form the desired product.
Introduction of the Methylcarbamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反応の分析
Types of Reactions
1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide or dichloromethane, catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- [1-(3-chlorophenyl)-1H-pyrazol-4-yl]boronic acid
Uniqueness
Compared to similar compounds, 1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H19ClN4O3S |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3S/c1-23-19(28)17-14-7-2-3-8-16(14)30-21(17)24-20(29)18-15(27)9-10-26(25-18)13-6-4-5-12(22)11-13/h4-6,9-11H,2-3,7-8H2,1H3,(H,23,28)(H,24,29) |
InChIキー |
XJEUKQSLSRDILY-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11380960.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11380963.png)
![N-(4-carbamoylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11380969.png)
![10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11380972.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B11380978.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11380987.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)pyrimidine-4-carboxamide](/img/structure/B11380990.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380997.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea](/img/structure/B11381013.png)
![N-(3-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11381019.png)
![4-ethoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11381022.png)
![2-Methylpropyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11381030.png)
